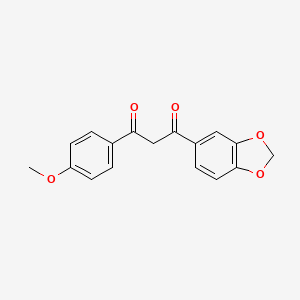
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione, commonly referred to as a benzodioxole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.
Chemical Structure
The compound's structure can be denoted as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16O4
- Molecular Weight : 296.32 g/mol
Antioxidant Activity
Research indicates that compounds with benzodioxole moieties exhibit potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have demonstrated that derivatives of benzodioxole can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (G1/S or G2/M), which is critical for preventing tumor progression.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | ROS generation and apoptosis |
Anti-inflammatory Effects
The compound has also exhibited anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
Study on Anticancer Activity
A notable study conducted by Yadav et al. (2015) investigated the effects of various benzodioxole derivatives on cancer cell lines. The results showed that this compound significantly inhibited cell growth in MCF-7 and HeLa cells with IC50 values of 12.5 µM and 15 µM respectively. The study concluded that the compound's mechanism involves both apoptosis induction and ROS generation, which are critical for its anticancer efficacy .
Anti-inflammatory Research
In another study focusing on anti-inflammatory activity, researchers evaluated the compound's effect on macrophage activation. The findings indicated a substantial reduction in nitric oxide production when treated with the compound, suggesting its potential as an anti-inflammatory agent .
Properties
CAS No. |
87723-99-7 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C17H14O5/c1-20-13-5-2-11(3-6-13)14(18)9-15(19)12-4-7-16-17(8-12)22-10-21-16/h2-8H,9-10H2,1H3 |
InChI Key |
RLRPSGBCNOXRCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















